molecular formula C5H8O3 B13036169 Methyl(R)-2-(oxiran-2-yl)acetate

Methyl(R)-2-(oxiran-2-yl)acetate

Cat. No.: B13036169
M. Wt: 116.11 g/mol
InChI Key: DQHYBNWZWWGNQB-SCSAIBSYSA-N
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Description

Methyl®-2-(oxiran-2-yl)acetate is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl®-2-(oxiran-2-yl)acetate typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of ®-2-(chloromethyl)acrylate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then converted to the desired product.

Industrial Production Methods

Industrial production of Methyl®-2-(oxiran-2-yl)acetate may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl®-2-(oxiran-2-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the ester group.

    Substituted Compounds: Various substituted products depending on the nucleophile used in the ring-opening reactions.

Scientific Research Applications

Methyl®-2-(oxiran-2-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl®-2-(oxiran-2-yl)acetate involves its reactivity towards nucleophiles. The strained oxirane ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl®-2-(oxiran-2-yl)acetate
  • Propyl®-2-(oxiran-2-yl)acetate
  • Butyl®-2-(oxiran-2-yl)acetate

Comparison

Methyl®-2-(oxiran-2-yl)acetate is unique due to its specific ester group, which influences its reactivity and applications. Compared to similar compounds with different alkyl groups, it may exhibit different physical properties, such as boiling point and solubility, and may be preferred in certain synthetic applications due to its reactivity profile.

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

methyl 2-[(2R)-oxiran-2-yl]acetate

InChI

InChI=1S/C5H8O3/c1-7-5(6)2-4-3-8-4/h4H,2-3H2,1H3/t4-/m1/s1

InChI Key

DQHYBNWZWWGNQB-SCSAIBSYSA-N

Isomeric SMILES

COC(=O)C[C@@H]1CO1

Canonical SMILES

COC(=O)CC1CO1

Origin of Product

United States

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